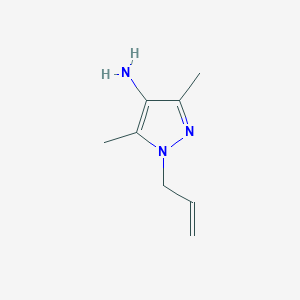
1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
The synthesis of 1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine typically involves the condensation of 3,5-dimethyl-1H-pyrazol-1-ylmethanol with an appropriate primary amine under controlled conditions . The reaction conditions often include the use of solvents like ethanol or dimethylformamide, and catalysts to facilitate the condensation process . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl or dimethyl groups are replaced by other functional groups using reagents like halogens or alkylating agents
Scientific Research Applications
1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes by coordinating with metal ions at the active site, thereby influencing enzymatic activity . The exact pathways and molecular targets can vary depending on the specific application and the nature of the interactions.
Comparison with Similar Compounds
1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine can be compared with other similar compounds such as:
3,5-Dimethyl-1H-pyrazol-4-amine: Lacks the allyl group, which may result in different reactivity and applications.
1-Allyl-3,5-dimethyl-1H-pyrazole:
1,3,5-Trimethyl-1H-pyrazole: Contains an additional methyl group, leading to variations in its chemical properties and applications
Biological Activity
1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds that are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dimethylpyrazole with allyl halides under basic conditions. The reaction mechanism generally follows nucleophilic substitution pathways, leading to the formation of the desired allyl-substituted pyrazole.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key areas of interest include:
1. Antimicrobial Activity
Several studies have reported the antimicrobial properties of pyrazole derivatives. For instance, compounds structurally related to this compound have shown significant activity against Gram-positive and Gram-negative bacteria. In vitro testing demonstrated that these compounds inhibit bacterial growth effectively, suggesting a mechanism that may involve disruption of bacterial cell wall synthesis or function .
2. Anticancer Activity
Research has indicated that pyrazole derivatives may possess anticancer properties. For example, related compounds have been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation . The specific activity of this compound in this context remains an area for further exploration.
3. Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has also been documented. Compounds similar to this compound have been found to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are critical in the inflammatory response .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli, it was found that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics. The study highlighted the compound's potential as a lead structure for developing new antimicrobial agents .
Case Study 2: Anticancer Properties
A series of experiments conducted on cancer cell lines demonstrated that this compound induces apoptosis through caspase activation. The compound was tested against various cancer types including breast and prostate cancers, showing significant cytotoxic effects at micromolar concentrations .
Research Findings
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3,5-dimethyl-1-prop-2-enylpyrazol-4-amine |
InChI |
InChI=1S/C8H13N3/c1-4-5-11-7(3)8(9)6(2)10-11/h4H,1,5,9H2,2-3H3 |
InChI Key |
PYFWPIMKCXCZQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC=C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















